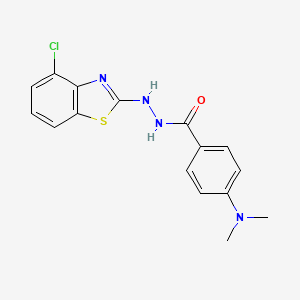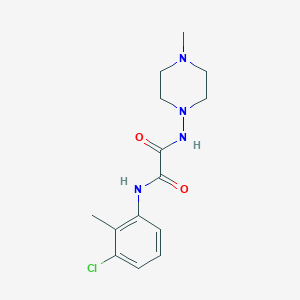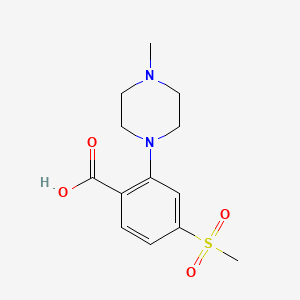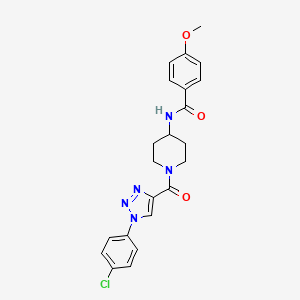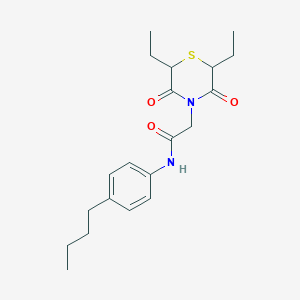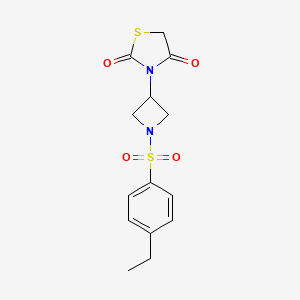
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a versatile compound with a unique structure that combines a thiazolidine-2,4-dione moiety with an azetidine ring substituted with a 4-ethylphenylsulfonyl group.
作用機序
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
For instance, they improve insulin resistance by activating the PPAR-γ receptor, which plays a crucial role in regulating carbohydrate and lipid metabolism . They also inhibit cytoplasmic Mur ligases, enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial action .
Biochemical Pathways
Their hypoglycemic activity involves the PPAR-γ pathway, which regulates carbohydrate and lipid metabolism . Their antimicrobial action involves the inhibition of the Mur ligase pathway, which is crucial for bacterial cell wall biosynthesis .
Pharmacokinetics
Thiazolidine derivatives are generally known for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These effects are likely a result of their interaction with their targets and the subsequent changes in cellular function.
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , which could potentially influence the compound’s action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the reaction of 4-ethylbenzenesulfonyl chloride with azetidine-3-amine to form the intermediate 1-((4-ethylphenyl)sulfonyl)azetidin-3-amine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance selectivity, reduce waste, and improve the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring and thiazolidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the azetidine or thiazolidine rings .
科学的研究の応用
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in material science for the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse chemical reactivity and biological properties.
Uniqueness
3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione and azetidine moieties, along with the 4-ethylphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-2-10-3-5-12(6-4-10)22(19,20)15-7-11(8-15)16-13(17)9-21-14(16)18/h3-6,11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJAOYQBYIJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2801202.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)
![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)
